molecular formula C17H19NOS B5206855 N-(1-phenylethyl)-2-phenylsulfanylpropanamide

N-(1-phenylethyl)-2-phenylsulfanylpropanamide

Cat. No.: B5206855
M. Wt: 285.4 g/mol
InChI Key: YNHPVMBPSHYAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-phenylethyl)-2-phenylsulfanylpropanamide is an organic compound that features a phenylethyl group attached to a phenylsulfanylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-phenylsulfanylpropanamide typically involves the reaction of 1-phenylethylamine with 2-phenylsulfanylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated purification systems to handle large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-2-phenylsulfanylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

N-(1-phenylethyl)-2-phenylsulfanylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(1-phenylethyl)-2-phenylsulfanylpropanamide exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets would vary based on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-phenylethyl)-2-phenylsulfanylpropanamide is unique due to the presence of both a phenylethyl group and a phenylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This dual functionality can make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(1-phenylethyl)-2-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-13(15-9-5-3-6-10-15)18-17(19)14(2)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHPVMBPSHYAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.